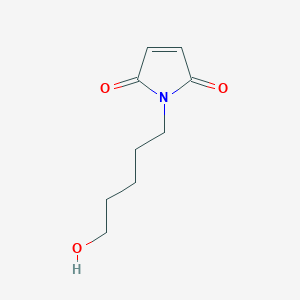

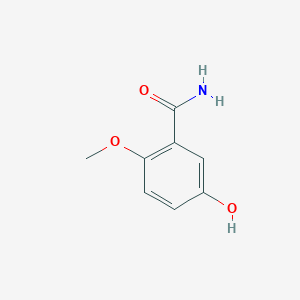

N-(5-hydroxypentyl)maleimide

Vue d'ensemble

Description

N-(5-Hydroxypentyl)maleimide is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs), such as Gemcitabine-O-Si(di-iso)-O-Mc .

Synthesis Analysis

The synthesis of this compound involves the use of maleimides, N-phenylmaleimide and bis(3-ethyl-5-methyl-4-maleimidophenyl)methane, which react with cyclopentadiene and furan to get the Diels–Alder reaction adducts. Then, these adducts are generated to the corresponding poly(maleimide)s via ring-opening metathesis polymerization .

Chemical Reactions Analysis

This compound is used in the synthesis of antibody-drug conjugates (ADCs) through a non-cleavable linker . It has been used in Diels–Alder reactions and ring-opening metathesis polymerization .

Applications De Recherche Scientifique

Hydrogel Synthesis for Drug Delivery

N-(5-hydroxypentyl)maleimide has been utilized in the synthesis of hydrogels for drug delivery applications. A study demonstrated the photoinitiator-free copolymerization of N-vinylpyrrolidinone with hydroxypentyl maleimide, resulting in hydrogels with high swelling ability and rapid drug release rates (Ng et al., 2002).

Heterobifunctional Linker for 18F-Labeling

This compound was used in the synthesis of a heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for the preparation of a thiol-reactive 18F-labeling agent. This linker facilitated the synthesis of a maleimide-containing thiol-reactive 18F-labeling agent used in positron emission tomography (Toyokuni et al., 2003).

Mitochondrial Transport System Studies

This compound analogs were used in studies of mitochondrial transport systems. Eosin-5-maleimide, a derivative, was employed to investigate the reactivities and locations of essential sulfhydryl groups in the ADP/ATP antiporter and the Pi/H+ symporter in mitochondria (Houštěk & Pedersen, 1985).

Bioconjugation

N-substituted maleimides, including this compound, have been extensively used in the bioconjugation of proteins. These maleimides are known for their selectivity and kinetics in thio-Michael addition reactions with biothiols. Such bioconjugation is crucial in the development of immunotoxins and antibody-drug conjugates for cancer therapies (Renault et al., 2018).

Synthesis of Maleimido Acids and Derivatives

This compound and its derivatives have been synthesized for various biochemical applications. These compounds are used to create maleimido acids and maleoyl derivatives of peptides, offering a range of bioconjugation possibilities for biochemical research (Keller & Rudinger, 1975).

Orientations Futures

N-(5-Hydroxypentyl)maleimide has potential applications in the synthesis of antibody-drug conjugates (ADCs) . Additionally, two new maleimide derivatives have been synthesized, prone to self-assemble and react with graphene as dienophiles . These developments suggest promising future directions for this compound.

Mécanisme D'action

Target of Action

N-(5-hydroxypentyl)maleimide is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . The primary targets of this compound are therefore the specific cancer cells that the ADC is designed to target .

Mode of Action

This compound acts as a non-cleavable linker in ADCs . It connects the antibody, which recognizes and binds to specific proteins on the surface of cancer cells, with the cytotoxic drug . This allows the cytotoxic drug to be selectively delivered to cancer cells, thereby reducing damage to healthy cells .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the action of the ADCs . Once the ADC binds to its target cell, it is internalized and the cytotoxic drug is released, leading to cell death . The specific pathways affected would depend on the nature of the cytotoxic drug used in the ADC .

Pharmacokinetics

The pharmacokinetics of this compound would be largely determined by the properties of the ADC of which it is a part . Factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the characteristics of the antibody and the cytotoxic drug, as well as the linker itself .

Result of Action

The result of the action of this compound is the selective delivery of a cytotoxic drug to cancer cells, leading to their death while minimizing harm to healthy cells . This is achieved through its role as a linker in ADCs .

Action Environment

The action of this compound, as part of an ADC, can be influenced by various environmental factors. These could include the presence of the target protein on cancer cells, the stability of the ADC in the bloodstream, and the ability of the ADC to penetrate the tumor tissue

Analyse Biochimique

Biochemical Properties

N-(5-hydroxypentyl)maleimide is known to participate in biochemical reactions involving proteins. It undergoes a Michael addition reaction with thiolate, a nucleophile present in cysteine residues of proteins . This maleimide-thiol chemistry is utilized to react with cysteine groups on proteins for applications in drug delivery, bioimaging, and biosensing . N-substituted maleimides, including this compound, have also been reported to inhibit monoglyceride lipase, an enzyme involved in lipid metabolism .

Cellular Effects

The cellular effects of this compound are primarily related to its role as an ADC linker. As part of an ADC, it can influence cell function by delivering cytotoxic drugs to target cells . Specific effects on cell signaling pathways, gene expression, and cellular metabolism are largely dependent on the particular cytotoxic drug attached to the ADC.

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with thiolate groups on proteins. This reaction forms a strong carbon-sulfur bond, effectively linking the protein to the maleimide . In the context of ADCs, this allows for the specific targeting of cells expressing the protein recognized by the antibody component of the ADC .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that N-substituted maleimides can inhibit monoglyceride lipase, suggesting a potential role in lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be largely determined by its incorporation into ADCs. The ADCs are typically designed to be recognized and internalized by specific cells, which would influence the distribution of this compound .

Subcellular Localization

As part of an ADC, it would likely be localized wherever the ADC is internalized and processed within the cell .

Propriétés

IUPAC Name |

1-(5-hydroxypentyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-7-3-1-2-6-10-8(12)4-5-9(10)13/h4-5,11H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIZONIKDWSRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3110758.png)